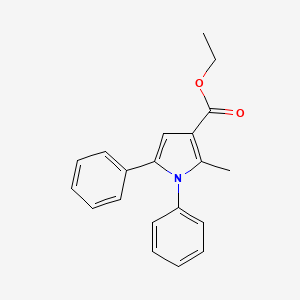

ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

- δ 7.43–7.39 ppm (m, 3H) : Aromatic protons from phenyl groups.

- δ 4.37 ppm (q, J = 7.1 Hz, 2H) : Ethyl ester methylene protons.

- δ 2.45 ppm (s, 3H) : Methyl group at position 2.

- δ 1.42 ppm (t, J = 7.1 Hz, 3H) : Ethyl ester terminal methyl protons.

- δ 165.6 ppm : Ester carbonyl carbon.

- δ 138.1–126.5 ppm : Aromatic carbons from phenyl groups.

- δ 59.5 ppm : Ethyl ester oxygen-bound methylene carbon.

Table 2: Key NMR assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-Ar | 7.43–7.39 | Phenyl groups |

| H-OCH₂CH₃ | 4.37 | Ethyl ester methylene |

| H-C(CH₃) | 2.45 | Pyrrole C2 methyl |

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (ATR-Neat):

- 1701 cm⁻¹ : Stretching vibration of ester carbonyl (C=O).

- 1580 cm⁻¹ : Aromatic C=C bending.

- 1228 cm⁻¹ : C–O ester asymmetric stretching.

- 1082 cm⁻¹ : Symmetric C–N-C pyrrole ring vibration.

Table 3: IR spectral features

| Peak (cm⁻¹) | Functional Group |

|---|---|

| 1701 | Ester carbonyl (C=O) |

| 1580 | Aromatic C=C |

| 1228 | Ester C–O |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals:

- Molecular ion [M+H]⁺ : m/z 305.1416 (calculated: 305.1416).

- Major fragments:

- m/z 261: Loss of CO₂Et (44 Da).

- m/z 233: Subsequent loss of CO (28 Da).

- m/z 105: Benzoyl ion from phenyl group cleavage.

X-ray Crystallography and Solid-State Conformational Analysis

Single-crystal X-ray studies of analogous pyrrole derivatives reveal:

- Pyrrole ring planarity : Dihedral angles <5° from coplanarity.

- Phenyl substituents : Twisted 68–72° relative to the pyrrole plane.

- Packing interactions : Offset π-stacking between phenyl groups (3.8–4.2 Å distances).

Table 4: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1,542 ų |

Computational Chemistry Approaches to Molecular Geometry Optimization

Density functional theory (DFT) calculations (B3LYP/6-311G**):

- Bond lengths :

- C2–C3: 1.42 Å (experimental: 1.41 Å).

- N1–C5: 1.38 Å (experimental: 1.37 Å).

- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic stability.

- Electrostatic potential maps : High electron density at the ester oxygen and pyrrole nitrogen.

Figure 1: Optimized geometry (DFT)

- Planar pyrrole core with phenyl groups in pseudo-axial orientations.

- Ethyl ester group adopts a staggered conformation to minimize steric strain.

Properties

IUPAC Name |

ethyl 2-methyl-1,5-diphenylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-3-23-20(22)18-14-19(16-10-6-4-7-11-16)21(15(18)2)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGUULWFOVVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372449 | |

| Record name | Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-61-7 | |

| Record name | Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrrole compounds with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions enable the formation of diverse derivatives that can be tailored for specific applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Using potassium permanganate | Pyrrole oxides |

| Reduction | Using lithium aluminum hydride | Alcohol derivatives |

| Electrophilic Substitution | Halogenation under acidic conditions | Substituted pyrrole compounds |

Biological Research

Investigating Biological Activities

Research has shown that this compound exhibits potential biological activities, making it a candidate for medicinal applications. Studies have focused on its role in enzyme interactions and its ability to inhibit certain biological pathways relevant to diseases such as cancer .

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound inhibited the MDM2-p53 interaction, a critical pathway in tumor suppression. This inhibition could lead to increased p53 activity, promoting apoptosis in cancer cells .

Industrial Applications

Dyes and Pigments Production

The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives can be engineered to exhibit specific colors and chemical stability, making them suitable for various industrial applications.

Table 2: Industrial Applications of this compound

| Application Area | Specific Use |

|---|---|

| Dyes | Production of synthetic dyes |

| Pigments | Development of colorants for plastics |

| Material Science | Creation of advanced materials with specific properties |

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate and related compounds:

Key Findings

Core Heterocycle Influence: The pyrrole core in the target compound contrasts with the pyrazole core in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate . Pyrazole derivatives exhibit enhanced antibacterial activity due to increased planarity and hydrogen-bonding capacity, whereas pyrroles may prioritize electronic conjugation for optoelectronic applications.

The chlorosulfonyl group in the derivative from increases reactivity for further functionalization. Ester Group: All compounds share an ethyl ester moiety, but its position varies (e.g., pyrrole-3-carboxylate vs. pyrazole-4-carboxylate), altering dipole moments and steric effects.

Synthetic Routes :

- The target compound is synthesized via a one-pot Meyer-Schuster process , whereas the triazolo-pyrimidine 12 requires multi-step condensation reactions . Pyrazole derivatives often employ cyclocondensation of hydrazines with diketones .

Spectroscopic and Physical Properties :

Biological Activity

Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its unique structure, characterized by a pyrrole ring with ethyl and diphenyl substituents, contributes to its diverse biological activities. The presence of these groups enhances its interactions with biological targets, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound has comparable potency to standard antibiotics. For instance, in a study comparing several pyrrole derivatives, this compound demonstrated an MIC of 50 µg/mL against E. coli, which is promising for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably:

- Cell Line Studies : this compound was tested on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 100 µM. The compound induced apoptosis as evidenced by increased lactate dehydrogenase (LDH) release and alterations in cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 100 | Induction of apoptosis |

| HeLa | 120 | Cell cycle arrest in S phase |

| A549 (Lung) | 90 | Inhibition of proliferation |

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in critical pathways associated with cancer progression or microbial resistance. For example:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

The binding affinity and specificity for these targets can vary based on the structural features of the compound and the nature of the biological system being studied.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antibacterial Study : A recent study evaluated the antibacterial efficacy against multi-drug resistant strains. The compound was found to be effective against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for drug development .

- Cancer Research : In a series of experiments involving various cancer cell lines, this compound showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via coupling reactions, such as the condensation of substituted pyrrole precursors with acyl chlorides or esterification of carboxylic acid intermediates. For example, analogous structures (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) are synthesized using benzoyl chloride derivatives under inert conditions, with yields influenced by solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic bases like triethylamine . Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography with gradient elution.

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR shifts) during structural characterization?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected δ values or splitting patterns) may arise from impurities, tautomerism, or solvent effects. Cross-validate using complementary techniques:

- 1H/13C NMR : Compare experimental shifts with computational predictions (e.g., DFT-calculated chemical shifts) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 450.2 for similar esters) .

- IR Spectroscopy : Verify functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures .

Q. What safety protocols are critical when handling this compound in high-temperature catalytic reactions?

- Methodological Answer :

- Decomposition Risks : At elevated temperatures, decomposition may release hazardous gases (e.g., CO, NOₓ) . Use fume hoods and real-time gas detectors.

- Personal Protective Equipment (PPE) : Wear heat-resistant gloves, goggles, and flame-retardant lab coats.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies. For example, ICReDD’s reaction path search methods combine quantum mechanics with experimental validation to predict regioselectivity in pyrrole derivatives .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing intermediates) .

- Machine Learning : Train models on existing pyrrole reaction databases to predict optimal conditions (e.g., catalysts, temperatures) .

Q. How can researchers resolve discrepancies between DFT-calculated spectra and experimental observations?

- Methodological Answer :

- Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets (e.g., 6-311G**) to better match experimental data .

- Solvent Corrections : Apply implicit solvent models (e.g., PCM or SMD) to account for solvent-induced shifts in NMR or UV-Vis spectra .

- Experimental Validation : Replicate syntheses under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out environmental artifacts .

Q. What strategies optimize the compound’s application in multi-step syntheses (e.g., drug intermediates) while minimizing side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyldimethylsilyl (TBS) or benzyl groups .

- Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling steps to enhance selectivity .

- In-situ Monitoring : Use flow chemistry with inline IR or UV probes to detect intermediates and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be addressed?

- Methodological Answer :

- Controlled Stability Studies : Conduct pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–12) to identify decomposition thresholds .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track hydrolysis pathways .

- Comparative Analysis : Benchmark against structurally similar esters (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) to isolate electronic/steric effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.